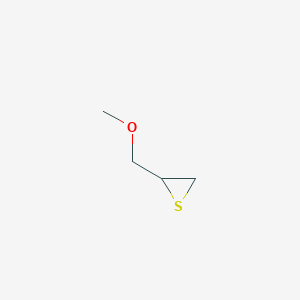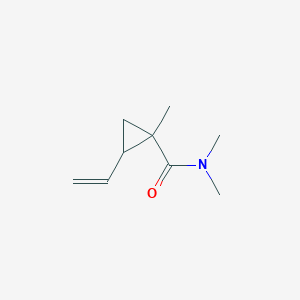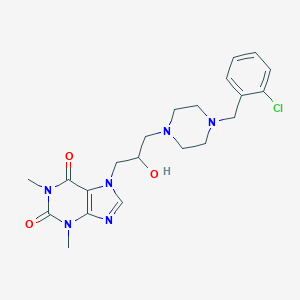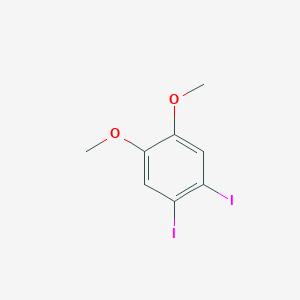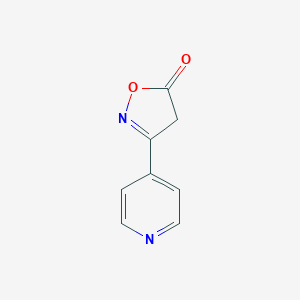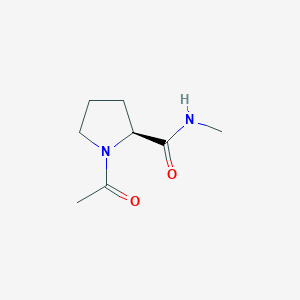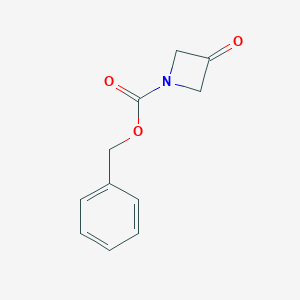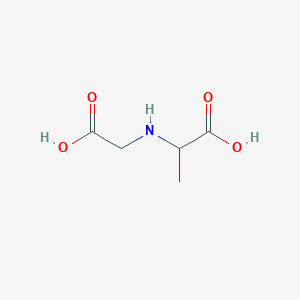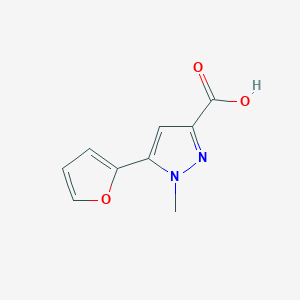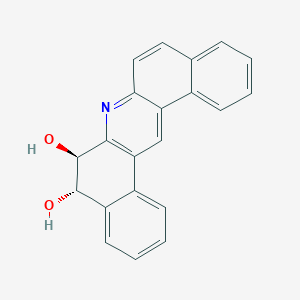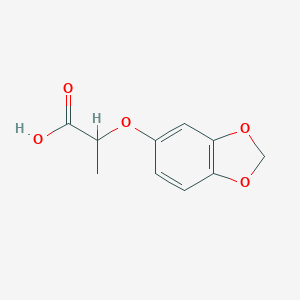![molecular formula C8H7NOS B011606 Benzo[d]tiazol-6-ilmetanol CAS No. 19989-66-3](/img/structure/B11606.png)
Benzo[d]tiazol-6-ilmetanol
Descripción general
Descripción
Benzo[d]thiazol-6-ylmethanol is a chemical compound with the molecular formula C8H7NOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Aplicaciones Científicas De Investigación
Benzo[d]thiazol-6-ylmethanol has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Benzo[d]thiazol-6-ylmethanol is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their target enzyme, dpre1, inhibiting its function . This inhibition disrupts the cell wall biosynthesis of the bacteria, leading to its death .
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. The disruption of this pathway leads to the death of the bacteria, thus exhibiting the compound’s anti-tubercular activity .
Result of Action
The result of the action of Benzo[d]thiazol-6-ylmethanol is the inhibition of the growth of Mycobacterium tuberculosis. By inhibiting the enzyme DprE1, the compound disrupts the cell wall biosynthesis pathway, leading to the death of the bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzo[d]thiazol-6-ylmethanol can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions.
Another method involves the cyclization of N-(2-halophenyl)thioureas in the presence of a base, such as sodium hydroxide, in a solvent like dioxane. This method is efficient and yields the desired product under mild reaction conditions .
Industrial Production Methods
Industrial production of benzo[d]thiazol-6-ylmethanol typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Green chemistry approaches, such as microwave-assisted synthesis and electrosynthesis, are also being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[d]thiazol-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding benzothiazole derivative without the hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2nd and 5th positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used
Major Products Formed
Oxidation: Benzo[d]thiazol-6-carboxylic acid.
Reduction: Benzothiazole.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used
Comparación Con Compuestos Similares
Benzo[d]thiazol-6-ylmethanol can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methylbenzothiazole: Used in the synthesis of dyes and pigments.
2-Mercaptobenzothiazole: Widely used as a rubber vulcanization accelerator
The uniqueness of benzo[d]thiazol-6-ylmethanol lies in its hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzothiazole derivatives .
Propiedades
IUPAC Name |
1,3-benzothiazol-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-4-6-1-2-7-8(3-6)11-5-9-7/h1-3,5,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGXSRLIKDPNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591344 | |
| Record name | (1,3-Benzothiazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19989-66-3 | |
| Record name | (1,3-Benzothiazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20591344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Hydroxymethyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


